scutianthraquinone A
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Overview
Description
Scutianthraquinone A is a member of the class of hydroxyanthraquinones isolated from the bark of Scutia myrtina. This compound has been shown to exhibit antiproliferative and antimalarial activities . It is a complex molecule with the chemical formula C39H32O13 and a molecular weight of 708.66 g/mol .
Preparation Methods
Scutianthraquinone A is typically isolated from the bark of Scutia myrtina through bioassay-guided fractionation of an ethanol extract . The isolation process involves several steps, including extraction, fractionation, and purification using techniques such as silica gel column chromatography, sephadex gel filtration chromatography, and preparative normal phase thin-layer chromatography (TLC) . The structures of the isolated compounds are determined using a combination of 1D and 2D nuclear magnetic resonance (NMR) experiments, including COSY, HSQC, HMBC, and ROESY sequences, and mass spectrometry .
Chemical Reactions Analysis
Scutianthraquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Scutianthraquinone A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity and properties of hydroxyanthraquinones . In biology and medicine, this compound has been shown to exhibit antiproliferative activity against human ovarian cancer cell lines and antimalarial activity against chloroquine-resistant Plasmodium falciparum strains . These properties make it a potential candidate for the development of new anticancer and antimalarial drugs . In industry, this compound can be used as a natural dye due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of scutianthraquinone A involves its interaction with various molecular targets and pathways. In its antiproliferative activity, this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It interacts with key proteins involved in cell cycle regulation and apoptosis, such as cyclins, cyclin-dependent kinases, and caspases . In its antimalarial activity, this compound interferes with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent death of the parasite .
Comparison with Similar Compounds
Scutianthraquinone A is similar to other hydroxyanthraquinones, such as scutianthraquinones B and C, which are also isolated from the bark of Scutia myrtina . These compounds share similar structural features and exhibit comparable biological activities . this compound is unique in its specific combination of functional groups and its distinct antiproliferative and antimalarial activities . Other similar compounds include aloesaponarin I, which is another anthraquinone with antimalarial activity .
Properties
CAS No. |
1160579-07-6 |
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Molecular Formula |
C39H32O13 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
methyl 7-[2,5-dihydroxy-3-methoxycarbonyl-4-methyl-9-(2-methylbutanoyloxy)-10-oxoanthracen-9-yl]-3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C39H32O13/c1-7-15(2)36(47)52-39(20-9-8-10-23(40)31(20)35(46)27-17(4)29(38(49)51-6)25(42)14-22(27)39)21-12-11-18-30(33(21)44)34(45)26-16(3)28(37(48)50-5)24(41)13-19(26)32(18)43/h8-15,40-42,44H,7H2,1-6H3 |
InChI Key |
LUBCWELSQUOSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1(C2=C(C(=CC=C2)O)C(=O)C3=C(C(=C(C=C31)O)C(=O)OC)C)C4=C(C5=C(C=C4)C(=O)C6=CC(=C(C(=C6C5=O)C)C(=O)OC)O)O |
Origin of Product |
United States |
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